molecular formula C9H12N2O2 B13467289 3-(6-Aminopyridin-3-yl)butanoic acid

3-(6-Aminopyridin-3-yl)butanoic acid

Cat. No.: B13467289
M. Wt: 180.20 g/mol
InChI Key: LAHCQTVDLHSMTR-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)butanoic acid is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a butanoic acid chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine in a mixed solvent of alcohol and water, using an acid as a catalyst . The resulting product is then subjected to catalytic hydrogenation and refining decoloration to obtain high-purity this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield, low cost, and minimal environmental impact, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like alcohol or water .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(6-Aminopyridin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(6-Aminopyridin-3-yl)acrylate
  • 3-Aminopyridine

Uniqueness

3-(6-Aminopyridin-3-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)butanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6(4-9(12)13)7-2-3-8(10)11-5-7/h2-3,5-6H,4H2,1H3,(H2,10,11)(H,12,13)

InChI Key

LAHCQTVDLHSMTR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CN=C(C=C1)N

Origin of Product

United States

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